Replicon Potency: R-1479 Matches 2′-C-Methylcytidine in HCV Subgenomic Replicon System
In a direct head-to-head comparison within the HCV subgenomic replicon system, R-1479 (4′-azidocytidine) inhibited HCV replication with an IC50 of 1.28 μM, which is comparable to the potency of 2′-C-methylcytidine (IC50 = 1.13 μM) [1].
| Evidence Dimension | Inhibition of HCV RNA replication in subgenomic replicon cells |
|---|---|
| Target Compound Data | IC50 = 1.28 μM |
| Comparator Or Baseline | 2′-C-methylcytidine (NM107): IC50 = 1.13 μM |
| Quantified Difference | Approximately 1.13-fold higher IC50 for R-1479 (non-significant) |
| Conditions | HCV subgenomic replicon system, 72-hour incubation, Renilla luciferase reporter assay |
Why This Matters
This direct head-to-head comparison establishes that R-1479 achieves replicon potency equivalent to the well-characterized 2′-C-methylcytidine, validating its use as a benchmark NS5B inhibitor for replicon-based studies.
- [1] Klumpp K, Lévêque V, Le Pogam S, Ma H, Jiang WR, Kang H, et al. The novel nucleoside analog R1479 (4′-azidocytidine) is a potent inhibitor of NS5B-dependent RNA synthesis and hepatitis C virus replication in cell culture. J Biol Chem. 2006 Feb 17;281(7):3793-9. View Source
